1,3-Dioxolan-2-one-d4, also known as ethylene carbonate-d4, is a specifically isotopically labeled form of 1,3-dioxolan-2-one (ethylene carbonate). The "d4" in the name indicates that four of the hydrogen atoms in the molecule have been replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution finds particular use in nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying the structure and dynamics of molecules.
Deuterium nuclei have different magnetic properties compared to hydrogen nuclei (¹H). By replacing specific hydrogen atoms with deuterium, scientists can selectively "silence" certain signals in the NMR spectrum, simplifying the analysis of complex molecules and enabling the observation of specific functional groups or nuclei of interest. This technique, known as deuterium labeling, is a valuable tool for researchers in various fields, including organic chemistry, biochemistry, and materials science .
1,3-Dioxolan-2-one-d4, similar to its non-deuterated counterpart, exhibits properties that make it useful in various scientific research applications. Due to its high polarity, it acts as a polar aprotic solvent, meaning it readily dissolves ionic compounds and has a low affinity for hydrogen bonding. This makes it a suitable solvent for various chemical reactions, particularly those involving organometallic reagents or reactions sensitive to moisture .
Furthermore, 1,3-dioxolan-2-one can be used as an electrolyte in lithium-ion batteries. Its high cyclic stability and ability to form a stable solid electrolyte interface (SEI) layer make it a promising candidate for developing next-generation batteries with improved safety and performance .
1,3-Dioxolan-2-one-d4 is a deuterated form of 1,3-dioxolan-2-one, a cyclic carbonate compound characterized by its dioxolane ring structure. The molecular formula for 1,3-dioxolan-2-one is C3H4O3, with a molecular weight of approximately 88.06 g/mol. This compound appears as a colorless, odorless liquid at temperatures above 36.4 °C and is known for its high solubility in water (approximately 214 g/L) and stability under normal conditions. Its unique structure allows it to function as a solvent for polymers and resins, as well as an intermediate in various
1,3-Dioxolan-2-one-d4 primarily functions as a solvent for research purposes. Its mechanism of action is related to its ability to dissolve various analytes and its interaction with them during spectroscopic techniques like NMR. The deuteration allows for better observation of specific protons within the target molecule by reducing signal overlap.
While detailed information on 1,3-Dioxolan-2-one-d4 is limited, safety considerations similar to EC should be applied:
1,3-Dioxolan-2-one-d4 can be synthesized through various methods:
1,3-Dioxolan-2-one-d4 has several applications across different fields:
Several compounds share structural similarities with 1,3-dioxolan-2-one-d4. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,3-Dioxolan-2-one | Cyclic carbonate | Non-deuterated version used widely in industry |
4-Fluoro-1,3-dioxolan-2-one | Fluorinated cyclic carbonate | Enhanced reactivity due to fluorine substitution |
Ethylene carbonate | Linear carbonate | Commonly used as a precursor for polycarbonates |
2-(Aminomethyl)-1,3-dioxolane | Amino-substituted dioxolane | Exhibits potential antimicrobial properties |
The uniqueness of 1,3-dioxolan-2-one-d4 lies in its deuterated nature, which provides distinct advantages in analytical chemistry applications such as NMR spectroscopy. Its specific isotopic labeling aids in tracking molecular pathways and interactions within biological systems .